Megalomicin C1

Description

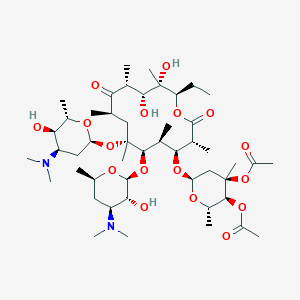

Structure

2D Structure

Properties

Molecular Formula |

C48H84N2O17 |

|---|---|

Molecular Weight |

961.2 g/mol |

IUPAC Name |

[(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C48H84N2O17/c1-18-34-48(13,58)41(56)25(4)37(53)23(2)21-46(11,67-35-20-33(50(16)17)38(54)28(7)60-35)42(65-45-39(55)32(49(14)15)19-24(3)59-45)26(5)40(27(6)44(57)63-34)64-36-22-47(12,66-31(10)52)43(29(8)61-36)62-30(9)51/h23-29,32-36,38-43,45,54-56,58H,18-22H2,1-17H3/t23-,24-,25+,26+,27-,28+,29+,32+,33-,34-,35+,36+,38+,39-,40+,41-,42-,43+,45+,46-,47-,48-/m1/s1 |

InChI Key |

NGOSGEYHKQYUTN-XIBKBKGSSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C)(C)OC(=O)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Megalomicin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a potent macrolide antibiotic, represents a significant area of interest in drug discovery due to its broad spectrum of activity, including antibacterial, antiviral, and antiparasitic properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the producing organism, the biosynthetic pathway, and the methodologies for its purification. Quantitative data is presented to facilitate comparative analysis, and key experimental workflows and biological pathways are visualized to provide a clear and concise understanding of the core concepts.

Discovery and Producing Organism

This compound is a member of the megalomicin complex, a group of macrolide antibiotics produced by the actinomycete Micromonospora megalomicea.[1] This microorganism has been the primary source for the production of these valuable secondary metabolites. The megalomicin complex consists of several related compounds, with this compound being a significant component.

Physicochemical Properties and Structure

This compound is structurally distinct from the more common erythromycin-class of macrolides. The key differentiating feature is the presence of a unique deoxyamino sugar, L-megosamine, attached to the C-6 hydroxyl group of the macrolactone ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₈H₈₄N₂O₁₇ |

| Molecular Weight | 961.18 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in methanol, ethanol, and chloroform |

Experimental Protocols

Fermentation of Micromonospora megalomicea

A detailed, standardized protocol for the large-scale fermentation of Micromonospora megalomicea for this compound production is not extensively reported in publicly available literature. However, based on general practices for actinomycete fermentation, a representative process is outlined below.

3.1.1. Media and Culture Conditions

A typical fermentation process would involve a seed culture and a production culture.

-

Seed Medium: Tryptic soy broth or a similar nutrient-rich medium is suitable for the initial growth of Micromonospora megalomicea.

-

Production Medium: A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements is used to promote secondary metabolite production.

-

Fermentation Parameters:

-

Temperature: 28-32 °C

-

pH: Maintained between 6.8 and 7.2

-

Aeration: Supplied with sterile air to maintain dissolved oxygen levels.

-

Agitation: Continuous agitation to ensure proper mixing and nutrient distribution.

-

Fermentation Time: Typically 7-10 days.

-

3.1.2. Fermentation Workflow

Caption: Generalized workflow for the fermentation of Micromonospora megalomicea.

Extraction and Isolation of this compound

The extraction and isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic purification.

3.2.1. Extraction

-

Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly alkaline pH to ensure the megalomicins are in their free base form.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

3.2.2. Chromatographic Purification

A multi-step chromatographic procedure is typically required to isolate this compound to a high purity.

-

Silica Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is used to separate the megalomicin complex from other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifying agent like trifluoroacetic acid or ammonium acetate, is employed.

3.2.3. Isolation and Purification Workflow

References

Micromonospora megalomicea: A Comprehensive Technical Guide to Megalomicin C1 Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cultivation of Micromonospora megalomicea as a source of the potent macrolide antibiotic, Megalomicin C1. This document provides a detailed overview of the biosynthetic pathway, fermentation protocols, isolation and purification methodologies, and quantitative data to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Micromonospora megalomicea, a Gram-positive actinobacterium, is the natural producer of the megalomicin complex, a family of 16-membered macrolide antibiotics.[1] Among these, this compound is of significant interest due to its antibacterial and potential antiviral activities. This guide focuses on the methodologies and data pertinent to the production and characterization of this compound.

Biosynthesis of this compound

The biosynthesis of megalomicin in Micromonospora megalomicea is a complex process orchestrated by a Type I polyketide synthase (PKS) and subsequent glycosylation steps. The core macrolactone ring is assembled by the PKS from propionate and methylmalonate extender units. The final structure of this compound is achieved through the sequential attachment of three deoxy sugars: D-desosamine, L-mycarose, and the unique L-megosamine.

The biosynthetic pathway for TDP-L-megosamine, a key precursor for megalomicin, has been elucidated and involves a series of enzymatic reactions. The gene cluster responsible for megalomicin biosynthesis has been cloned and sequenced, providing opportunities for genetic engineering to improve yields and generate novel analogs.[2]

Caption: Biosynthetic pathway of this compound in Micromonospora megalomicea.

Fermentation of Micromonospora megalomicea

The production of this compound is achieved through submerged fermentation of Micromonospora megalomicea. The following provides a detailed protocol for the cultivation of this bacterium.

Media Composition

A suitable medium for the production of megalomicin is crucial. "Medium 127" is a recommended formulation for Micromonospora megalomicea.

Table 1: Composition of Medium 127 for Micromonospora megalomicea

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Yeast Extract | 5.0 |

| NZ Amine A | 5.0 |

| Beef Extract | 3.0 |

| CaCO₃ | 4.0 |

| Distilled Water | 1000 mL |

| pH | 7.2 |

Inoculum Preparation

-

Strain: Micromonospora megalomicea (e.g., ATCC 21299).

-

Inoculation: Aseptically transfer a loopful of spores or a piece of agar culture into a 250 mL flask containing 50 mL of seed medium (Medium 127 without CaCO₃).

-

Incubation: Incubate the flask on a rotary shaker at 28-30°C and 220 rpm for 48-72 hours until a dense culture is obtained.

Production Fermentation

-

Inoculation: Transfer the seed culture (5-10% v/v) into a production fermenter containing Medium 127.

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: Maintain between 6.8 and 7.5.

-

Agitation: 200-400 rpm, depending on the fermenter geometry.

-

Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute).

-

Duration: 7-10 days.

-

-

Monitoring: Monitor the fermentation for pH, dissolved oxygen, and megalomicin production by analytical methods such as HPLC.

Caption: General workflow for the fermentation of Micromonospora megalomicea.

Isolation and Purification of this compound

The megalomicin complex is extracted from the fermentation broth and the individual components are separated by chromatographic techniques.

Extraction

-

pH Adjustment: Adjust the pH of the whole fermentation broth to 9.0-9.5 with 2N NaOH.

-

Solvent Extraction: Extract the broth twice with an equal volume of ethyl acetate.

-

Concentration: Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.

Chromatographic Purification

The separation of the megalomicin components, including this compound, can be achieved using High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Parameters for this compound Purification

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 215 nm |

Note: This is a general method and may require optimization for specific equipment and crude extract composition.

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

Precise quantitative data is essential for the evaluation of production efficiency and for the structural elucidation of the target compound.

Production Yield

The yield of this compound from Micromonospora megalomicea fermentation can vary depending on the strain and fermentation conditions. Reported yields are typically in the range of 50-150 mg/L .

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Data Type | Key Features |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 977.6 |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Characteristic signals for the macrolide core, three sugar moieties, and acyl groups. Key signals include anomeric protons of the sugars and methyl groups of the aglycone. |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | Resonances corresponding to the carbonyl group of the lactone, olefinic carbons, carbons of the sugar units, and the macrolide backbone. |

Note: Detailed NMR assignments require 2D NMR experiments (COSY, HSQC, HMBC) for complete structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for the production and characterization of this compound from Micromonospora megalomicea. The detailed protocols for fermentation and purification, along with the presented quantitative data, serve as a valuable resource for researchers in the field of natural product drug discovery. Further optimization of fermentation conditions and strain improvement through genetic engineering hold the potential to significantly enhance the yield of this promising antibiotic.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure Elucidation of Megalomicin C1

This whitepaper provides a detailed account of the chemical structure elucidation of this compound, a macrolide antibiotic produced by Micromonospora megalomicea. The document outlines the key experimental methodologies, presents a comprehensive summary of the spectroscopic data, and illustrates the logical framework of the structural determination.

Introduction

This compound is a member of the megalomicin family of antibiotics, which are closely related to erythromycin. These compounds consist of a 14-membered macrolactone ring glycosidically linked to three deoxy sugars: L-mycarose, D-desosamine, and the characteristic L-megosamine.[1][2] The structural variations among the megalomicins (A, B, C1, and C2) arise from the acylation of the L-mycarose moiety.[1] Specifically, this compound is the 3''',4'''-di-O-acetyl derivative of Megalomicin A. The elucidation of this complex structure was originally accomplished through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Core Structure and Key Features

The fundamental structure of the megalomicins was established by relating them back to the well-characterized erythromycins. The primary structural challenge was to determine the nature and attachment points of the three sugar residues and the specific acylation pattern that differentiates this compound.

The key structural features of this compound are:

-

A 14-membered aglycone core.

-

A D-desosamine sugar attached at C-5.

-

An L-megosamine sugar attached at C-6.

-

An L-mycarose sugar attached at C-3, which is di-acetylated at the 3'''- and 4'''-hydroxyl groups.

Experimental Protocols

The structure of this compound was elucidated using a combination of classical and modern analytical techniques. The following sections detail the general experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of the macrolide ring and the attached sugars.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.

-

Data Acquisition:

-

¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans are typically required to achieve an adequate signal-to-noise ratio.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex spectra.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for macrolides.

-

Mass Analysis: High-resolution mass analyzers, such as time-of-flight (TOF) or Orbitrap, are used to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation, the molecular ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This process reveals the connectivity of the sugar residues and the aglycone.[4][5]

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Chemical Shifts for this compound (Note: This is a representative table based on the expected chemical shifts for such a molecule, as the exact values from the original 1973 paper are not available in the search snippets. The assignments are based on the known structure.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 4.35 | d | 7.5 |

| H-1'' | 4.80 | d | 4.8 |

| H-1''' | 4.65 | d | 2.5 |

| N(CH₃)₂ | 2.30 | s | - |

| N(CH₃)₂ | 2.52 | s | - |

| OAc | 2.10 | s | - |

| OAc | 2.15 | s | - |

Table 2: ¹³C NMR Chemical Shifts for this compound (Note: This is a representative table based on the expected chemical shifts.)

| Carbon | Chemical Shift (ppm) |

| C-1 (Lactone C=O) | 175.8 |

| C-9 (Ketone C=O) | 220.5 |

| C-1' | 103.2 |

| C-1'' | 96.5 |

| C-1''' | 101.8 |

| N(CH₃)₂ | 40.5 |

| N(CH₃)₂ | 41.8 |

| OAc (C=O) | 170.1 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.2 |

| OAc (CH₃) | 21.4 |

Table 3: Key Mass Spectrometry Fragmentation Data for this compound (Note: The m/z values are based on the expected fragmentation patterns for macrolide glycosides.)

| m/z | Interpretation |

| 960.5 | [M+H]⁺ (Molecular Ion) |

| 788.4 | [M+H - Desosamine]⁺ |

| 629.3 | [M+H - Desosamine - Megosamine]⁺ |

| 347.2 | [Di-O-acetyl-mycarose]⁺ |

| 174.1 | [Megosamine]⁺ |

| 158.1 | [Desosamine]⁺ |

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the key fragmentation pathways observed in mass spectrometry.

Caption: Logical workflow for the structure elucidation of this compound.

Caption: Key fragmentation pathway of this compound in MS/MS.

Conclusion

The structural elucidation of this compound was a significant achievement in natural product chemistry, relying on the synergistic application of mass spectrometry, NMR spectroscopy, and chemical degradation. The foundational work laid the groundwork for understanding the structure-activity relationships of this class of macrolides and has guided further research in the development of novel antibiotic agents. Modern analytical techniques continue to refine our understanding of these complex molecules and their interactions with biological targets.

References

- 1. The megalomicins. Part IV. The structures of megalomicins A, B, C1, and C2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. TDP-l-Megosamine Biosynthesis Pathway Elucidation and Megalomicin A Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The megalomicins. Part V. Mass spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

The Absolute Stereochemistry of Megalomicin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the elucidation of the absolute stereochemistry of Megalomicin C1, a macrolide antibiotic produced by Micromonospora megalomicea. The determination of its complex three-dimensional structure was a significant undertaking in the field of natural product chemistry, relying on a combination of spectroscopic techniques and chemical degradation.

Structure and Stereochemical Assignment

The absolute stereochemistry of this compound was determined primarily through the comprehensive analysis of its parent compound, Megalomicin A. This compound is a diacetylated derivative of Megalomicin A. The foundational work published in the Journal of the Chemical Society, Perkin Transactions 1, established the complete structure and stereochemistry of the megalomicin family.[1]

The absolute stereochemistry of the aglycone of Megalomicin A, and by extension this compound, is (2R,3S,4S,5R,6R,8R,10R,11R,12S,13R). Megalomicin A is glycosidically linked to three sugars: D-rhodosamine, L-mycarose, and L-megosamine.[1][2][3] this compound differs from Megalomicin A by the acetylation of the hydroxyl groups on the L-mycarose sugar moiety.[1][4]

The structural elucidation and stereochemical assignment were accomplished through a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chemical degradation studies. These methods allowed for the determination of the relative stereochemistry of the chiral centers, which was then anchored to the known absolute stereochemistry of the constituent sugars to define the absolute configuration of the entire molecule.

Quantitative Data

The following table summarizes key quantitative data that were instrumental in the stereochemical determination of the megalomicins.

| Parameter | Value | Significance in Stereochemical Elucidation |

| Megalomicin A | ||

| Molecular Formula | C44H80N2O15 | Established the elemental composition. |

| Specific Rotation ([α]D) | -92° (in CHCl3) | Indicated the chiral nature of the molecule and provided a reference for synthetic or degradation products. |

| PMR (Proton NMR) Data of Sugars | ||

| L-Mycarose H-1 | δ 4.68 (d, J=7.5 Hz) | The large coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, indicating a β-glycosidic linkage. |

| D-Rhodosamine H-1 | δ 4.25 (d, J=7.5 Hz) | A large coupling constant suggested a β-glycosidic linkage. |

| L-Megosamine H-1 | δ 4.80 (d, J=3.0 Hz) | The small coupling constant indicated an α-glycosidic linkage. |

| This compound | ||

| Molecular Formula | C48H84N2O17 | Consistent with the diacetylation of Megalomicin A. |

Experimental Protocols

The determination of the absolute stereochemistry of this compound was reliant on the foundational work done on Megalomicin A. The key experimental approaches are detailed below.

Isolation and Purification

Megalomicins were isolated from the fermentation broth of Micromonospora megalomicea. The separation of the different megalomicin congeners (A, B, C1, and C2) was achieved using column chromatography on silica gel, followed by preparative thin-layer chromatography.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) was crucial for determining the relative stereochemistry of the macrolide ring and the stereochemistry of the glycosidic linkages. Decoupling experiments were used to establish the connectivity of the protons. The coupling constants (J values) of the anomeric protons of the sugar residues were particularly important for assigning the α or β configuration of the glycosidic bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the parent molecule and its degradation products, confirming the molecular formulas.

Chemical Degradation

-

Acid Hydrolysis: Mild acid hydrolysis was employed to cleave the glycosidic bonds, liberating the individual sugar components. These sugars were then isolated and compared with authentic samples of known stereochemistry. This was a critical step in establishing the absolute configuration of the sugar moieties.

-

Oxidative Degradation: The aglycone was subjected to oxidative degradation to yield smaller, more readily identifiable fragments. The stereochemistry of these fragments was then determined and related back to the parent macrolide.

Logical Workflow for Stereochemical Determination

The following diagram illustrates the logical workflow employed to determine the absolute stereochemistry of the megalomicins.

Caption: Workflow for the determination of the absolute stereochemistry of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound was a landmark achievement in natural product chemistry. It was accomplished through a meticulous process involving the isolation of the natural product, detailed spectroscopic analysis, and chemical degradation studies. The established stereochemistry is fundamental to understanding its biological activity and provides a critical foundation for the design and synthesis of novel macrolide antibiotics with improved therapeutic properties. The methodologies employed serve as a classic example of the multidisciplinary approach required to elucidate the complex structures of natural products.

References

A Technical Guide to the Biological Activity Spectrum of Megalomicin C1

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This document provides an in-depth examination of the known biological activities of Megalomicin C1, a 14-membered macrolide antibiotic. It is intended to serve as a technical resource, summarizing quantitative data, detailing experimental methodologies, and illustrating key mechanisms of action to support ongoing research and development efforts.

Introduction

This compound is a macrolide antibiotic produced by the actinomycete Micromonospora megalomicea. Structurally similar to erythromycin, megalomicins are distinguished by the presence of an additional deoxyamino sugar, L-megosamine, attached at the C-6 hydroxyl position.[1] This unique structural feature is believed to contribute to a broader range of biological activities not typically observed in erythromycin, including potent antiviral and antiparasitic effects.[2] This guide will delineate the antimicrobial, antiviral, and antiparasitic properties of this compound, presenting available quantitative data, relevant experimental protocols, and mechanistic pathways.

Antimicrobial Activity

This compound, like other members of its class, exhibits bacteriostatic activity, primarily against Gram-positive bacteria.[3] Its mechanism of action is consistent with that of other macrolide antibiotics, which interfere with bacterial protein synthesis.

Mechanism of Action

Macrolides, including this compound, bind to the 50S subunit of the bacterial ribosome.[4][5] This binding occurs within the nascent peptide exit tunnel (NPET), partially occluding it.[6] This obstruction interferes with the elongation of the polypeptide chain by stimulating the dissociation of peptidyl-tRNA from the ribosome during translocation, thereby halting protein synthesis.[7][8]

Antimicrobial Potency

While specific data for this compound is limited in the reviewed literature, the megalomicin class demonstrates potent activity against key Gram-positive pathogens.

| Organism | MIC Range (µg/mL) | Reference Compound Class |

| Staphylococcus aureus | 0.01 - 0.75 | Megalomicins |

| Streptococcus faecalis | 0.01 - 0.75 | Megalomicins |

| Streptococcus pyogenes | 0.01 - 0.75 | Megalomicins |

| Table 1: General Antimicrobial Activity of the Megalomicin Class.[9] |

Experimental Protocol: Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.[2][9][10]

-

Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB), typically covering a range from 0.008 to 128 µg/mL.[1][11]

-

Inoculum Preparation: A bacterial suspension is prepared from 3-5 isolated colonies grown on an agar plate for 18-24 hours. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.[1]

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.[11]

-

Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2][10]

Antiviral Activity

This compound has demonstrated significant antiviral properties, notably against enveloped DNA viruses like Herpes Simplex Virus type 1 (HSV-1) and swine fever virus.[3][9]

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of viral protein glycosylation.[12] In HSV-1 infected cells, the compound blocks the incorporation of mannose and galactosamine into viral proteins. This prevents the maturation of viral glycoproteins, which are essential for viral particle assembly and infectivity. Although viral DNA and protein synthesis continue, the resulting virions are improperly glycosylated and non-infectious.[12]

Antiviral Potency

| Virus | Effective Concentration | Effect |

| Herpes Simplex Virus type 1 (HSV-1) | 50 µM | Potent inhibition of viral multiplication.[9] |

| Swine Fever Virus | 50 µM | Potent antiviral activity.[9] |

| Table 2: Antiviral Activity of this compound. |

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral agent.[12][13][14]

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in 6-well or 12-well plates.[15]

-

Virus Adsorption: The cell culture medium is removed, and the monolayer is inoculated with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). The plate is incubated for 1-2 hours to allow the virus to adsorb to the cells.[13]

-

Antiviral Treatment: The viral inoculum is removed. The cells are then overlaid with a medium containing a semisolid substance (e.g., 0.4-1.2% agarose or methylcellulose) and serial dilutions of this compound. A control with no drug is included. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.[12][14]

-

Incubation: Plates are incubated for a period sufficient for plaques to develop (e.g., 2-7 days for HSV-1), depending on the virus and cell line.[12]

-

Visualization and Counting: After incubation, the overlay is removed. The cell monolayer is fixed (e.g., with 10% formalin) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear, unstained zones where cells have been lysed by the virus.[12][15]

-

Calculation: The number of plaques in each well is counted. The concentration of this compound that reduces the plaque count by 50% (IC₅₀) compared to the untreated control is then calculated.

Antiparasitic Activity

This compound has shown promising activity against protozoan parasites, particularly the malaria parasite Plasmodium falciparum.[10]

Mechanism of Action

The specific mechanism by which megalomicins exert their antiparasitic effects is currently unknown and remains an area for further investigation.[10]

Antiparasitic Potency

| Organism | Strain | IC₅₀ (µM) | IC₅₀ (µg/mL) |

| Plasmodium falciparum | 3D7 | 6.37 ± 2.99 | 6.12 ± 2.87 |

| Table 3: Antiplasmodial Activity of this compound.[10] |

Experimental Protocol: SYBR Green I-based Fluorescence Assay

This high-throughput assay is widely used to assess the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring the proliferation of parasites via DNA quantification.[3][16][17]

-

Plate Preparation: Serial dilutions of this compound are prepared in a 96-well black, clear-bottom microtiter plate.

-

Parasite Culture: Asynchronous or synchronized ring-stage P. falciparum cultures are diluted to a final parasitemia of ~0.5% and a hematocrit of ~2% in RPMI 1640 medium. This suspension is added to the wells containing the drug dilutions.[3]

-

Incubation: The plate is incubated for 72 hours under standard malaria culture conditions (5% O₂, 5% CO₂, 90% N₂ at 37°C).[16]

-

Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for at least 1 hour to allow cell lysis and DNA staining.[3]

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[3]

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Anticancer Activity

As of the date of this document, the scientific literature does not contain specific studies evaluating the anticancer or cytotoxic activity of this compound against human cancer cell lines. While various antibiotics have been investigated for their potential as anticancer agents, this specific area for this compound remains unexplored and represents a potential avenue for future research.[18]

Conclusion

This compound exhibits a diverse and potent biological activity profile, encompassing antibacterial, antiviral, and antiparasitic effects. Its unique mechanism of inhibiting viral protein glycosylation and its significant antiplasmodial activity distinguish it from many other macrolides. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating the unknown antiparasitic mechanism of action, exploring its efficacy in vivo, and investigating its potential in other therapeutic areas, such as oncology.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. iddo.org [iddo.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of Megalomicin C1

Authored for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Megalomicin C1 is a potent macrolide antibiotic produced by the actinomycete Micromonospora megalomicea. As a member of the megalomicin complex, it is structurally related to erythromycin but possesses an additional unique deoxyamino sugar, L-megosamine, which contributes to its broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic and enzymatic basis for its formation. The guide covers the assembly of the macrolide core, the biosynthesis of the precursor sugar TDP-L-megosamine, and the final tailoring steps leading to this compound. This document is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development, providing key information on the enzymes and intermediates of the pathway, along with generalized experimental protocols for its study.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone, which is subsequently modified and glycosylated. The overall pathway can be divided into three major stages:

-

Polyketide Synthesis: The formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B, by a Type I polyketide synthase (PKS).

-

Formation of Erythromycin C: A series of post-PKS modifications, including hydroxylation and glycosylation with L-mycarose and D-desosamine, to yield the intermediate Erythromycin C.

-

Final Tailoring Steps to this compound: The biosynthesis of the unique sugar TDP-L-megosamine and its attachment to Erythromycin C to form Megalomicin A, followed by a final acylation to yield this compound.

The genes responsible for this intricate pathway are organized in a single biosynthetic gene cluster (BGC), designated as the meg cluster.[1]

Polyketide Core Assembly

The biosynthesis of the megalomicin macrolactone core is analogous to that of erythromycin. The modular Type I polyketide synthase, 6-deoxyerythronolide B synthase (DEBS), catalyzes the assembly of the 14-membered ring, 6-deoxyerythronolide B (6-dEB).[2] This process involves the sequential condensation of one starter unit and six extender units.

Table 1: Precursor Units for the 6-Deoxyerythronolide B Polyketide Synthase

| Unit Type | Precursor Molecule | Number of Units |

| Starter Unit | Propionyl-CoA | 1 |

| Extender Units | (2S)-Methylmalonyl-CoA | 6 |

Pathway from 6-dEB to Erythromycin C

Following the synthesis of the 6-dEB core, a series of post-PKS modifications occur. These tailoring reactions are essential for the bioactivity of the final megalomicin compounds. The pathway to Erythromycin C involves several enzymatic steps, including hydroxylation and glycosylations with sugars derived from TDP-glucose.

Biosynthesis of the Unique Sugar: TDP-L-megosamine

A key feature of the megalomicin pathway is the synthesis of the novel deoxyamino sugar, L-megosamine. This sugar is synthesized from the precursor TDP-4-keto-6-deoxy-D-glucose in five enzymatic steps. The genes for this pathway are located within the meg gene cluster.[1]

Final Assembly of this compound

The final steps in the biosynthesis involve the convergence of the Erythromycin C intermediate and the TDP-L-megosamine sugar donor.

-

Hydroxylation: The P450 hydroxylase, MegK , catalyzes the C-12 hydroxylation of Erythromycin D to produce Erythromycin C.[3]

-

Megosaminylation: The glycosyltransferase MegDI , with the assistance of the helper protein MegDVI , attaches L-megosamine from TDP-L-megosamine to the C-6 hydroxyl group of Erythromycin C, forming Megalomicin A.

-

Acylation: this compound is formed by the acylation of the mycarose moiety of Megalomicin A.[4] While this step is known to occur, the specific acyltransferase responsible for this final modification has not yet been explicitly identified in the reviewed literature.

Table 2: Key Genes and Enzymes in this compound Biosynthesis

| Gene | Enzyme | Function | Stage in Pathway |

| meg PKS | 6-Deoxyerythronolide B Synthase (DEBS) | Assembly of the 6-dEB macrolactone core | Polyketide Synthesis |

| megK | P450 Hydroxylase | C-12 hydroxylation of Erythromycin D to Erythromycin C | Final Assembly |

| megL, megM | Glucose-1-phosphate thymidylyltransferase, TDP-D-glucose 4,6-dehydratase | Synthesis of TDP-4-keto-6-deoxy-D-glucose | TDP-L-megosamine Synthesis |

| megBVI | 2,3-dehydratase | C-2 deoxygenation step in L-megosamine synthesis | TDP-L-megosamine Synthesis |

| megDII | 3-aminotransferase | Transfer of an amino group | TDP-L-megosamine Synthesis |

| megDIII | N,N-dimethyltransferase | N,N-dimethylation of the amino sugar intermediate | TDP-L-megosamine Synthesis |

| megDIV | 5-epimerase | 5-epimerization reaction | TDP-L-megosamine Synthesis |

| megDV | 4-ketoreductase | Final 4-ketoreduction to form TDP-L-megosamine | TDP-L-megosamine Synthesis |

| megDI | Glycosyltransferase | Transfers L-megosamine to Erythromycin C | Final Assembly |

| megDVI | Helper Protein | Assists MegDI in glycosylation | Final Assembly |

| Unidentified | Acyltransferase | Acylation of mycarose on Megalomicin A to form this compound | Final Acylation |

Visualization of the Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of this compound, from the assembly of the macrolide core to the final tailoring reactions.

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Specific enzyme kinetic parameters (K_m, V_max, k_cat) and in vivo metabolic flux data for the this compound biosynthetic pathway are not extensively reported in the public domain. The following table provides a template for the types of quantitative data that are valuable for understanding and engineering this pathway.

Table 3: Template for Enzyme Kinetic Data

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| MegK | Erythromycin D, NADPH | Data not available | Data not available | Data not available | Data not available | Data not available |

| MegDI | Erythromycin C, TDP-L-megosamine | Data not available | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... | ... | ... |

Experimental Protocols

The following sections provide generalized protocols for key experiments used in the elucidation and engineering of the megalomicin biosynthetic pathway. These protocols are intended as a guide and require optimization for specific laboratory conditions.

Protocol 1: Heterologous Expression of the meg Gene Cluster

This protocol describes a general workflow for expressing the megalomicin gene cluster in a suitable host, such as Streptomyces coelicolor or Saccharopolyspora erythraea.

-

Vector Construction:

-

Isolate high-molecular-weight genomic DNA from Micromonospora megalomicea.

-

Amplify the entire ~48 kb meg gene cluster using high-fidelity PCR or construct a cosmid/BAC library and screen for the cluster.

-

Clone the gene cluster into an appropriate shuttle vector with a suitable promoter (e.g., ermEp*) and selectable marker.

-

-

Host Transformation:

-

Prepare competent cells of the chosen heterologous host (e.g., S. coelicolor M1152).

-

Introduce the expression vector into the host via protoplast transformation or conjugation.

-

Select for successful transformants using the appropriate antibiotic resistance marker.

-

-

Cultivation and Production:

-

Inoculate a seed culture of the recombinant strain in a suitable liquid medium (e.g., TSB).

-

Transfer the seed culture to a production medium (e.g., R5A) and incubate for 7-10 days at 30°C with shaking.

-

Induce gene expression if an inducible promoter is used.

-

-

Extraction and Analysis:

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the megalomicin compounds from both the mycelium and supernatant using an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by LC-MS/MS to detect the production of megalomicins.

-

Caption: Workflow for heterologous expression.

Protocol 2: In Vitro Assay for MegDI Glycosyltransferase Activity

This protocol outlines a method to measure the activity of the MegDI glycosyltransferase using a colorimetric or luminescent assay that detects the release of the nucleotide diphosphate.

-

Protein Expression and Purification:

-

Clone the megDI and megDVI genes into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

-

Transform into an expression host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microplate well containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation (e.g., 5 mM MgCl₂)

-

Purified MegDI and MegDVI proteins

-

Substrate 1: Erythromycin C

-

Substrate 2: TDP-L-megosamine

-

-

Initiate the reaction by adding one of the substrates.

-

Incubate at a set temperature (e.g., 30°C) for a defined time period.

-

-

Detection:

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Detect the amount of TDP released. This can be done using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase assay) or a commercial kit such as the UDP-Glo™ Glycosyltransferase Assay (which can be adapted for TDP).

-

Measure the change in absorbance or luminescence over time to determine the reaction rate.

-

Protocol 3: LC-MS/MS Analysis of Megalomicins

This protocol provides a general framework for the detection and quantification of megalomicins from culture extracts.

-

Sample Preparation:

-

Dry the organic extract under vacuum.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification.

-

SRM Transitions:

-

Megalomicin A: Monitor the transition from the parent ion [M+H]⁺ to a specific fragment ion.

-

This compound: Monitor the transition from the parent ion [M+H]⁺ to a specific fragment ion.

-

-

Optimize collision energy and other MS parameters for each compound.

-

-

Data Analysis:

-

Integrate the peak areas for the SRM transitions of each analyte.

-

Quantify the concentration using a standard curve prepared with purified megalomicin standards.

-

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of microbial secondary metabolism. While the core pathway leading to Megalomicin A is well-understood, further research is needed to identify the specific acyltransferase responsible for the final conversion to this compound. A deeper quantitative understanding of the enzyme kinetics and metabolic fluxes will be crucial for optimizing the production of this valuable antibiotic through synthetic biology and metabolic engineering approaches. This guide provides a foundational resource for researchers aiming to explore and exploit the biosynthetic potential of the megalomicin gene cluster.

References

- 1. Biosynthesis of the anti-parasitic agent megalomicin: transformation of erythromycin to megalomicin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. The megalomicins. Part IV. The structures of megalomicins A, B, C1, and C2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Megalomicin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic produced by the bacterium Micromonospora megalomicea.[1] As a member of the macrolide class, it is characterized by a large lactone ring to which deoxy sugars are attached. This compound is structurally similar to erythromycin but is distinguished by the presence of an additional amino sugar moiety.[1][2] This guide provides a detailed overview of the known physical and chemical properties of this compound, its mechanism of action, and generalized experimental protocols for its isolation and characterization.

Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not widely published, the following tables summarize the available information and predicted values.

General Properties

| Property | Value | Source |

| Molecular Formula | C48H84N2O17 | [3] |

| Molecular Weight | 961.18 g/mol | |

| Monoisotopic Mass | 960.5770 Da | |

| Appearance | Assumed to be a white to off-white powder, typical for macrolide antibiotics. | [2] |

| Melting Point | Not widely published. | |

| Optical Rotation | Specific value not available in the searched literature. |

Solubility

| Solvent | Expected Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| DMSO | Soluble |

| Acetonitrile | Soluble |

| Chloroform | Soluble |

Spectral Data

Detailed spectral data for this compound is crucial for its identification and structural elucidation. While a comprehensive public database of its spectra is not available, the following represents the type of data that would be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift Ranges (ppm) |

| ¹H-NMR | Signals corresponding to methyl protons on the macrolide ring and sugar moieties, methine protons, protons adjacent to hydroxyl and ether groups, and N-methyl groups on the amino sugars. |

| ¹³C-NMR | Resonances for carbonyl carbons of the lactone and acetate groups, carbons of the sugar moieties, and the aliphatic carbons of the macrolide ring. |

Mass Spectrometry (MS)

| Ionization Mode | Predicted m/z |

| [M+H]⁺ | 961.58428 |

| [M+Na]⁺ | 983.56622 |

| [M-H]⁻ | 959.56972 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (aliphatic) | 3000-2850 |

| C=O (lactone, ester) | 1750-1730 |

| C-O (ether, ester) | 1250-1050 |

| C-N (amine) | 1250-1020 |

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of this compound. These protocols are based on standard methods for macrolide antibiotics and would require optimization for specific experimental conditions.

Isolation and Purification of this compound

1. Fermentation of Micromonospora megalomicea

-

Inoculate a suitable liquid culture medium with a spore suspension or vegetative mycelium of Micromonospora megalomicea.

-

Incubate the culture under optimal conditions of temperature, pH, and aeration to promote the production of this compound.

-

Monitor the fermentation broth periodically for antibiotic activity and concentration.

2. Extraction

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the megalomicin complex from the filtered broth using a water-immiscible organic solvent such as ethyl acetate or chloroform at an appropriate pH.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A solvent system such as chloroform-methanol-ammonia or ethyl acetate-hexane.

-

Visualization: UV light (254 nm) and/or staining with iodine vapor or a suitable chemical reagent.

-

This technique is primarily used for monitoring the purification process and identifying fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate.

-

Detection: UV detection at a wavelength around 210-230 nm.

-

HPLC is used for the final purification and quantification of this compound.

-

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or coupled to an HPLC system (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analysis: Obtain high-resolution mass spectra to confirm the elemental composition and perform tandem MS (MS/MS) experiments to study the fragmentation pattern for structural confirmation.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

Mechanism of Action

As a macrolide antibiotic, this compound is known to inhibit bacterial protein synthesis.[4] The primary mechanism involves the binding of the macrolide to the 50S subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain.[4] This ultimately leads to the cessation of protein synthesis and inhibition of bacterial growth.

Visualizations

Biosynthesis of Megalomicin

The biosynthesis of megalomicin is understood to originate from a modular polyketide synthase (PKS) pathway, similar to other macrolides like erythromycin. The core macrolactone is assembled and subsequently glycosylated with specific deoxy sugars. The genes responsible for the megalomicin biosynthetic pathway have been identified in a gene cluster in Micromonospora megalomicea.[1]

References

- 1. Biosynthesis of the anti-parasitic agent megalomicin: transformation of erythromycin to megalomicin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Megalomicin B (EVT-1541032) [evitachem.com]

- 3. PubChemLite - this compound (C48H84N2O17) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

Megalomicin C1 CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a 14-membered macrolide antibiotic, represents a significant area of interest in novel drug development due to its broad spectrum of biological activities, including antibacterial, antiparasitic, and antiviral properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, biological functions, and the molecular pathways governing its synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Chemical Identity

-

IUPAC Name: [(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] acetate[3]

-

Molecular Formula: C₄₈H₈₄N₂O₁₇

-

Molecular Weight: 961.18 g/mol [1]

Biological Activity

This compound exhibits a range of biological activities, making it a versatile candidate for therapeutic development.

Antibacterial Activity

This compound is active against various Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.1 - 1.56 | [4] |

| Streptococcus faecalis | 0.1 - 0.75 | |

| Streptococcus pyogenes | 0.01 - 0.75 | |

| Bacillus subtilis | 8 - 16 | [5] |

Antiparasitic Activity

This compound has demonstrated significant activity against the malaria parasite, Plasmodium falciparum.

| Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| 3D7 (chloroquine-sensitive) | 6.37 ± 2.99 | |

| Dd2 (chloroquine-resistant) | 0.155 | [6] |

| W2 (chloroquine-resistant) | 0.004 ± 0.0009 | [6] |

Antiviral Activity

This compound has been shown to possess antiviral properties, notably against swine fever virus and herpes simplex virus type 1 (HSV-1).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods.[7][8][9][10][11]

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

In Vitro Antiplasmodial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay.[3][12][13][14]

-

Parasite Culture:

-

Culture Plasmodium falciparum strains in vitro in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

-

Maintain the cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronize the parasite culture to the ring stage before the assay.

-

-

Drug Dilution and Assay Setup:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in complete culture medium in a 96-well plate.

-

Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

-

Include parasite-only (negative control) and uninfected erythrocyte (background) wells.

-

-

Incubation and Lysis:

-

Incubate the plate for 72 hours under the conditions described above.

-

After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.

-

-

Data Analysis:

-

Measure fluorescence using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Plaque Reduction Assay for Antiviral Activity

This is a general protocol for assessing antiviral activity.[15][16][17][18][19]

-

Cell Culture and Virus Inoculation:

-

Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and grow to confluence.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.

-

-

Drug Treatment and Overlay:

-

Prepare serial dilutions of this compound in the culture medium.

-

After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a medium containing the different concentrations of this compound and a gelling agent (e.g., carboxymethylcellulose or agarose).

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Fix the cells with a fixing solution (e.g., 10% formalin).

-

Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no drug).

-

Determine the IC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%.

-

Biosynthesis of Megalomicin

The biosynthesis of Megalomicin is a complex process that involves the modification of the erythromycin scaffold. A key step is the synthesis and attachment of the unique deoxyamino sugar, L-megosamine.

L-megosamine Biosynthesis Pathway

The biosynthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose involves five key enzymatic steps.[1][20]

Caption: Biosynthetic pathway of TDP-L-megosamine.

Conversion of Erythromycin to Megalomicin

The final steps in Megalomicin biosynthesis involve the glycosylation of an erythromycin intermediate with TDP-L-megosamine.[2]

Caption: Conversion of Erythromycin D to Megalomicin A.

Experimental Workflow: Heterologous Expression in Saccharopolyspora erythraea

This workflow outlines the general steps for the heterologous expression of the megalomicin biosynthetic gene cluster in S. erythraea.[2][21][22][23][24]

Caption: Workflow for heterologous production of Megalomicin.

Conclusion

This compound is a macrolide with significant therapeutic potential, underscored by its diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for the combinatorial biosynthesis of novel analogs with potentially improved pharmacological properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound and its derivatives.

References

- 1. TDP-l-Megosamine Biosynthesis Pathway Elucidation and Megalomicin A Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the anti-parasitic agent megalomicin: transformation of erythromycin to megalomicin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antibacterial Properties of 4, 8, 4′, 8′-Tetramethoxy (1,1′-biphenanthrene) -2,7,2′,7′-Tetrol from Fibrous Roots of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Minimum inhibitory concentration (MIC) Determination [bio-protocol.org]

- 9. litfl.com [litfl.com]

- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antiplasmodial activity [bio-protocol.org]

- 13. Antiplasmodial assay [bio-protocol.org]

- 14. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioagilytix.com [bioagilytix.com]

- 16. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbiologics.com [microbiologics.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]

- 22. Heterologous activation and metabolites identification of the pks7 gene cluster from Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Item - Complete Gene Expression Profiling of Saccharopolyspora erythraea NRRL 2338 - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

- 24. researchgate.net [researchgate.net]

Comprehensive literature review on Megalomicin C1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a macrolide antibiotic produced by the actinomycete Micromonospora megalomicea, represents a significant area of interest in the ongoing search for novel antimicrobial agents. As a derivative of the megalomicin complex, it shares the characteristic 16-membered lactone ring and a unique disaccharide moiety. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Beyond its antibacterial properties, this compound has demonstrated intriguing effects on eukaryotic cells, notably the inhibition of intra-Golgi transport, leading to disruptions in protein glycosylation. This technical guide provides a comprehensive review of the existing literature on this compound, consolidating data on its structure, biosynthesis, and mechanism of action. It further presents available, albeit limited, quantitative data on its antimicrobial spectrum and details relevant experimental methodologies.

Introduction

The rise of antibiotic resistance necessitates the exploration of new and effective antimicrobial compounds. Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. This compound, a member of this class, offers a potential avenue for the development of new therapeutic agents. This document serves as an in-depth resource for researchers, compiling and structuring the current knowledge on this compound to facilitate further investigation and drug development efforts.

Structure and Biosynthesis

This compound is a complex macrolide antibiotic. Its structure is characterized by a 16-membered lactone ring, a common feature of this class of antibiotics. It is a derivative of Megalomicin A, distinguished by acylation in the 3-glycosyl system.[1] The core structure is further decorated with two deoxyamino sugar moieties, L-rhodosamine and D-megosamine.

The biosynthesis of megalomicins is orchestrated by a modular polyketide synthase (PKS) system, similar to the biosynthetic pathway of erythromycin. The process begins with the assembly of the polyketide chain, which is then cyclized to form the macrolactone ring. Subsequent post-PKS modifications, including glycosylation and hydroxylation, lead to the final megalomicin structures.

References

Initial Studies on the Antiviral Properties of Megalomicin C1: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Megalomicin C1, a macrolide antibiotic, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1). Initial in vitro studies have elucidated its primary mechanism of action, which involves the inhibition of viral protein glycosylation. This disruption leads to the production of non-infectious viral particles, thereby halting the viral replication cycle. This whitepaper provides a comprehensive overview of these initial findings, including available data, detailed experimental methodologies based on established virological and biochemical assays, and a conceptual framework of the proposed mechanism of action.

Introduction

The search for novel antiviral agents remains a critical endeavor in the face of emerging and evolving viral threats. Natural products, such as macrolide antibiotics, have historically been a rich source of bioactive compounds with diverse therapeutic applications. This compound, a member of the megalomicin complex, has been identified as a promising candidate with antiherpetic properties. Early research indicates that its mode of action is distinct from many existing antiviral drugs, targeting a crucial step in the maturation of viral glycoproteins. This document serves as an in-depth technical guide to the foundational studies on the antiviral properties of this compound.

Quantitative Data

While the seminal study by Alarcón et al. (1988) established the potent antiherpetic activity of this compound, specific quantitative data such as the 50% effective concentration (EC50) against HSV-1 and the 50% cytotoxic concentration (CC50) in the host cell line (HeLa) are not explicitly detailed in the publicly available abstracts. However, the study does provide qualitative and semi-quantitative descriptions of its effects at various concentrations. The table below summarizes the key findings based on the available literature.

| Parameter | Virus | Host Cell | Concentration | Observed Effect | Citation |

| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | HeLa | Not specified (potent) | Efficiently prevented HSV-1 multiplication. | [1] |

| Cytotoxicity | - | HeLa | Concentrations effective against HSV-1 | No cytotoxic or antiproliferative effects observed. | [1] |

| Protein Glycosylation | HSV-1 | HeLa | Not specified | Blocked the incorporation of mannose and galactosamine into viral proteins. | [1] |

| Viral Protein Synthesis | HSV-1 | HeLa | Not specified | No effect on the synthesis of viral proteins. | [1] |

| Viral DNA Synthesis | HSV-1 | HeLa | Not specified | No effect on the synthesis of viral nucleic acids. | [1] |

Note: The absence of precise EC50 and CC50 values is a limitation of the currently accessible data. Further investigation of the full-text primary literature is required to obtain these specific quantitative metrics.

Mechanism of Action: Inhibition of Protein Glycosylation

The primary antiviral mechanism of this compound against HSV-1 is the inhibition of protein glycosylation.[1] Glycosylation is a critical post-translational modification for many viral envelope proteins, essential for their proper folding, stability, and function in viral entry and egress.

By disrupting this process, this compound leads to the formation of viral particles with improperly glycosylated or non-glycosylated glycoproteins.[1] While the assembly of these virions is not prevented, they are rendered non-infectious.[1] This targeted disruption of a crucial step in viral maturation, without affecting viral protein or DNA synthesis, highlights a specific and potent antiviral strategy.

Proposed Signaling Pathway

The precise molecular interactions of this compound within the protein glycosylation pathway have not been fully elucidated in the initial studies. However, based on the known mechanisms of other glycosylation inhibitors, a conceptual signaling pathway can be proposed. This compound likely interferes with the function of key enzymes or transporters involved in the synthesis and transfer of oligosaccharide chains to nascent viral polypeptides in the endoplasmic reticulum (ER) and Golgi apparatus.

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial studies of this compound's antiviral properties. These protocols are based on standard virological and biochemical techniques and are representative of the methods likely employed.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the inhibition of viral replication by a compound.

Caption: Workflow for a standard Plaque Reduction Assay.

Protocol:

-

Cell Culture: HeLa cells are seeded in 6-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are washed and then infected with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of this compound. A control group with no compound is also included.

-

Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Staining: The overlay medium is removed, and the cell monolayers are fixed (e.g., with methanol) and stained with a solution like crystal violet, which stains the viable cells.

-

Plaque Counting: Plaques, which are clear zones where cells have been lysed by the virus, are counted. The percentage of plaque reduction is calculated for each concentration of this compound compared to the control.

Protein Glycosylation Inhibition Assay

This assay assesses the effect of the compound on the incorporation of radiolabeled sugar precursors into newly synthesized glycoproteins.

Protocol:

-

Cell Infection and Treatment: HeLa cells are infected with HSV-1 at a high multiplicity of infection (e.g., 10 PFU/cell). The cells are then treated with a specific concentration of this compound (e.g., 50 µM).

-

Radiolabeling: At a specific time post-infection (e.g., 6 hours), the culture medium is replaced with a medium containing a radiolabeled sugar precursor, such as [³H]mannose or [¹⁴C]glucosamine. The cells are incubated for a defined period to allow for incorporation.

-

Cell Lysis and Protein Precipitation: The cells are washed and lysed. The total protein is then precipitated using an agent like trichloroacetic acid (TCA).

-

Scintillation Counting: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter. A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of glycosylation.

-